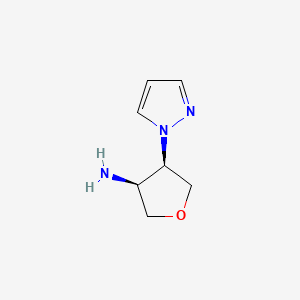

(3S,4R)-4-Pyrazol-1-yloxolan-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,4R)-4-pyrazol-1-yloxolan-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c8-6-4-11-5-7(6)10-3-1-2-9-10/h1-3,6-7H,4-5,8H2/t6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZOTYVBJEUKYKB-RQJHMYQMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)N2C=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CO1)N2C=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3s,4r 4 Pyrazol 1 Yloxolan 3 Amine

Retrosynthetic Analysis of the Oxolan-3-amine Core

A retrosynthetic analysis of the (3S,4R)-4-Pyrazol-1-yloxolan-3-amine core reveals several potential disconnection points. The primary bond for disconnection is the C-N bond of the amine and the C-O bond of the pyrazole (B372694) ether linkage. This leads back to a key intermediate, a chiral 3-amino-4-hydroxyoxolane with the desired (3S,4R) configuration.

This central intermediate, (3S,4R)-4-aminooxolan-3-ol, can be further disconnected. A logical approach involves the cleavage of the C-O and C-C bonds within the oxolane ring. This suggests a convergent synthesis starting from simpler, achiral precursors or a chiral pool starting material. A plausible retrosynthetic pathway is outlined below:

| Target Molecule | Key Intermediate | Precursors |

|---|---|---|

| This compound | (3S,4R)-4-Aminooxolan-3-ol | A protected glycal or a chiral epoxy alcohol |

| Pyrazole |

The synthesis would therefore hinge on the stereocontrolled formation of the 3-amino-4-hydroxyoxolane core. The relative trans configuration of the amine and hydroxyl groups is a key stereochemical feature that must be addressed.

Enantioselective Synthesis Strategies for the (3S,4R)-Configuration

Achieving the specific (3S,4R) stereochemistry of the oxolan-3-amine core is the most critical aspect of the synthesis. Several enantioselective strategies can be employed to establish the two contiguous stereocenters.

Chiral auxiliaries are powerful tools for inducing stereoselectivity in a reaction. In the synthesis of the (3S,4R)-4-aminooxolan-3-ol core, a chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a key bond-forming reaction. For instance, an Evans auxiliary attached to a suitable acyclic precursor could be used to control the stereochemistry of an aldol (B89426) reaction or an alkylation, which would set one of the stereocenters. Subsequent cyclization would then establish the oxolane ring.

The general workflow for a chiral auxiliary-based approach is as follows:

Attachment of the chiral auxiliary to an achiral substrate.

Diastereoselective reaction to create the desired stereocenter(s).

Removal of the chiral auxiliary to yield the enantiomerically enriched product.

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. A small amount of a chiral catalyst can generate a large quantity of the desired enantiomer. For the synthesis of the (3S,4R)-oxolane core, several catalytic asymmetric reactions could be envisioned:

Asymmetric Dihydroxylation: A Sharpless asymmetric dihydroxylation of a suitable homoallylic ether could establish the diol with the correct relative and absolute stereochemistry. Subsequent conversion of one hydroxyl group to an amine with inversion of configuration would yield the desired product.

Asymmetric Epoxidation: An asymmetric epoxidation of an allylic alcohol, followed by intramolecular ring-opening with a nitrogen nucleophile, can be a powerful strategy. The stereochemistry of the epoxide would dictate the stereochemistry of the final product.

Catalytic Asymmetric Aminohydroxylation: This reaction, if applied to a suitable olefinic precursor, could directly install the amino and hydroxyl groups in the desired trans relationship and with the correct absolute stereochemistry.

The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity and diastereoselectivity.

| Asymmetric Catalytic Method | Key Transformation | Typical Catalyst System |

|---|---|---|

| Asymmetric Dihydroxylation | Olefin → Diol | OsO₄ / Chiral Ligand (e.g., AD-mix) |

| Asymmetric Epoxidation | Allylic Alcohol → Epoxy Alcohol | Ti(OiPr)₄ / Chiral Tartrate (Sharpless) |

| Asymmetric Aminohydroxylation | Olefin → Amino Alcohol | OsO₄ / Chiral Ligand / Nitrogen Source |

Enzymes are highly efficient and selective catalysts that can be used to perform stereoselective transformations. A chemoenzymatic approach to (3S,4R)-4-aminooxolan-3-ol could involve the use of enzymes for key stereochemical steps.

For example, a lipase (B570770) could be used for the kinetic resolution of a racemic mixture of a precursor, such as a 3-azido-4-hydroxyoxolane. The enzyme would selectively acylate one enantiomer, allowing for the separation of the two. Alternatively, a transaminase could be used for the asymmetric amination of a keto precursor, directly establishing the stereochemistry at the C3 position.

The advantages of chemoenzymatic methods include high enantioselectivity, mild reaction conditions, and environmental compatibility.

Diastereoselective Control in Pyrazol-1-yloxolan-3-amine Scaffold Construction

Once the enantiomerically pure (3S,4R)-4-aminooxolan-3-ol is obtained, the construction of the final pyrazol-1-yloxolan-3-amine scaffold requires the diastereoselective introduction of the pyrazole moiety. The key challenge is to control the stereochemistry of the C-O bond formation at the C4 position.

A common strategy involves the activation of the hydroxyl group at C4, for example, by converting it into a good leaving group such as a tosylate or mesylate. Subsequent nucleophilic substitution with pyrazole would proceed with inversion of configuration. If the starting amino alcohol has the (3S,4R) configuration, this SN2 reaction at C4 would need to be carefully controlled to avoid side reactions and ensure the desired stereochemical outcome.

Alternatively, a Mitsunobu reaction can be employed to introduce the pyrazole group with inversion of configuration. This reaction allows for the direct conversion of the hydroxyl group to the pyrazole ether under mild conditions.

The diastereoselectivity of these reactions is generally high, as they proceed through well-defined stereochemical pathways.

Regioselective Pyrazole Introduction Methodologies

Pyrazole is an unsymmetrical heterocycle with two nitrogen atoms (N1 and N2). The regioselective alkylation of pyrazole to form the desired N1-substituted product is a critical step in the synthesis of this compound. The reaction of an activated (3S,4R)-4-hydroxyoxolan-3-amine derivative with pyrazole can potentially lead to a mixture of N1 and N2 isomers.

Several factors can influence the regioselectivity of pyrazole alkylation:

Steric Hindrance: The substituent on the pyrazole ring and the steric bulk of the electrophile can influence the site of alkylation.

Electronic Effects: The electronic nature of the substituents on the pyrazole ring can affect the nucleophilicity of the two nitrogen atoms.

Reaction Conditions: The choice of base, solvent, and temperature can have a significant impact on the N1/N2 ratio.

To achieve high regioselectivity for the N1 isomer, specific methodologies can be employed:

Use of Protecting Groups: One of the nitrogen atoms of the pyrazole can be temporarily protected to direct the alkylation to the other nitrogen.

Directed Alkylation: Certain reagents and conditions are known to favor N1 alkylation. For instance, reactions under basic conditions often favor the thermodynamically more stable N1-substituted product.

| Method | Description | Expected Outcome |

|---|---|---|

| Direct Alkylation | Reaction of an activated oxolane derivative with pyrazole under basic conditions. | Can lead to a mixture of N1 and N2 isomers; optimization is required. |

| Protected Pyrazole | Use of a pyrazole with a removable protecting group on one of the nitrogen atoms. | High regioselectivity for the unprotected nitrogen. |

| Mitsunobu Reaction | Reaction of the oxolane alcohol with pyrazole in the presence of triphenylphosphine (B44618) and a dialkyl azodicarboxylate. | Generally favors the N1 isomer. |

By carefully selecting the appropriate synthetic strategy and reaction conditions, it is possible to achieve the regioselective synthesis of the desired this compound.

Practical Considerations in Scalable Synthesis of this compound

The successful translation of a synthetic route from laboratory scale to industrial production hinges on several practical considerations. These include the optimization of reaction conditions to maximize yield and minimize costs, and rigorous assessment of purity and stereochemical integrity throughout the synthesis.

A key challenge in the synthesis of complex molecules like this compound is the development of a robust and economically viable process. This necessitates a thorough optimization of reaction parameters at each synthetic step.

A hypothetical scalable synthesis could commence from a readily available chiral starting material, such as a derivative of tartaric acid or a sugar, to establish the stereocenters on the oxolane ring. The formation of the tetrahydrofuran (B95107) ring itself can be achieved through various methods, including intramolecular cyclization of polyols. For instance, the cyclization of chloropolyols in water presents an environmentally friendly and operationally straightforward method for creating substituted tetrahydrofuranols. organic-chemistry.org The optimization of this step would involve screening different catalysts, temperatures, and reaction times to achieve the highest possible yield and purity of the desired (3S,4R)-3-amino-4-hydroxytetrahydrofuran precursor.

The following interactive table outlines key parameters that would require optimization in a potential scalable synthesis:

| Reaction Step | Parameter to Optimize | Potential Range/Options | Goal |

| Tetrahydrofuran ring formation | Catalyst | Lewis acids, Brønsted acids | High yield, high diastereoselectivity |

| Solvent | Water, organic solvents | Green chemistry, improved solubility | |

| Temperature | Room temperature to reflux | Faster reaction rates, minimize decomposition | |

| Introduction of pyrazole | Reagents | DEAD, DIAD, PPh3 | High yield, clean inversion of stereochemistry |

| Nucleophile acidity | pKa of pyrazole | Prevent side reactions | |

| Solvent | THF, Dioxane | Solubilize reactants, influence reaction rate |

Ensuring the chemical and stereochemical purity of intermediates and the final product is paramount in pharmaceutical synthesis. A battery of analytical techniques would be employed at each stage of the synthesis of this compound.

Chromatographic Methods: High-performance liquid chromatography (HPLC) is a cornerstone for purity assessment. nih.gov For chiral molecules, enantioselective HPLC using chiral stationary phases is essential to determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of the products. nih.govamericanpharmaceuticalreview.com The development of a robust HPLC method would involve screening different chiral columns and mobile phase compositions to achieve baseline separation of all stereoisomers. nih.gov

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and stereochemical analysis. wordpress.com For substituted oxolanes, the coupling constants between protons on the ring can provide valuable information about their relative stereochemistry (cis or trans). nih.gov Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to determine the spatial proximity of atoms, further confirming the stereochemical assignments. wordpress.comipb.pt

The following table summarizes the key analytical techniques for quality control:

| Analytical Technique | Purpose | Key Information Obtained |

| Chiral HPLC | Enantiomeric and Diastereomeric Purity | Enantiomeric excess (ee), Diastereomeric ratio (dr) |

| NMR Spectroscopy | Structural Confirmation and Stereochemistry | Chemical structure, relative stereochemistry (coupling constants), through-space interactions (NOE) |

| Mass Spectrometry | Molecular Weight Confirmation | Molecular weight of intermediates and final product |

Novel Synthetic Routes and Innovation in Stereocontrolled Synthesis

The field of organic synthesis is constantly evolving, with new methodologies offering more efficient and selective ways to construct complex molecules. For a target like this compound, several innovative approaches could be envisioned.

Another area of innovation lies in the C-N bond-forming step. While the Mitsunobu reaction is a classic choice, alternative methods for the N-arylation of pyrazoles are continually being developed. nih.gov These include copper- or palladium-catalyzed cross-coupling reactions, which may offer milder reaction conditions and broader substrate scope. nih.gov

Furthermore, enzymatic reactions are gaining prominence in stereoselective synthesis. Biocatalysis can offer unparalleled stereocontrol and operate under environmentally benign conditions. A potential innovative route could employ enzymes for the kinetic resolution of a racemic intermediate or for the stereoselective introduction of the amino or hydroxyl group.

Ultimately, the development of a truly novel and efficient synthesis for this compound would likely involve a combination of these modern synthetic strategies, pushing the boundaries of stereocontrolled synthesis.

Chemical Reactivity and Derivatization of 3s,4r 4 Pyrazol 1 Yloxolan 3 Amine

Reactivity of the Amine Functionality

The primary amine group on the oxolane (tetrahydrofuran) ring is a nucleophilic center that readily participates in reactions with various electrophiles. Its reactivity is central to the construction of a diverse array of derivatives, including amides, sulfonamides, ureas, and carbamates.

The primary amine of (3S,4R)-4-pyrazol-1-yloxolan-3-amine can be readily acylated to form amides or sulfonylated to produce sulfonamides. These reactions are typically high-yielding and proceed under standard conditions.

Acylation: Acylation is commonly achieved by treating the amine with an acylating agent such as an acid chloride or an acid anhydride in the presence of a base. The base, often a tertiary amine like triethylamine or diisopropylethylamine, serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. This transformation is fundamental for introducing a vast range of substituents. For instance, reacting the parent amine with various acyl chlorides can produce a library of amide derivatives. google.com

Sulfonylation: Similarly, sulfonamides are synthesized by reacting the amine with a sulfonyl chloride, such as an arylsulfonyl chloride or alkylsulfonyl chloride, typically in the presence of a base in an inert solvent like dichloromethane or tetrahydrofuran (B95107). nih.govnih.gov Pyrazole-4-sulfonyl chlorides are particularly relevant reagents for introducing a second pyrazole-containing moiety into the molecule. nih.gov

Table 1: Representative Acylation and Sulfonylation Reactions This table is illustrative and based on general reaction principles for primary amines.

| Reagent | Product Type | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| Acetyl chloride | Acetamide | Triethylamine | Dichloromethane | 0 °C to room temp. |

| Benzoyl chloride | Benzamide | Pyridine | Tetrahydrofuran | Room temp. |

| 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | Pyrazole (B372694) sulfonamide | Triethylamine | Dichloromethane | Room temp., overnight |

| Methanesulfonyl chloride | Mesylamide | Diisopropylethylamine | Acetonitrile | 0 °C to room temp. |

Alkylation: Direct N-alkylation of the primary amine can be achieved using alkyl halides. However, this method can sometimes lead to over-alkylation, yielding secondary and tertiary amines, or even quaternary ammonium salts. To control selectivity, reductive amination is often the preferred strategy.

Reductive Amination: This powerful method involves the reaction of the primary amine with an aldehyde or a ketone to form an intermediate imine (or Schiff base), which is then reduced in situ to the corresponding secondary amine without being isolated. mdpi.com Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). This one-pot procedure is highly efficient and offers a straightforward route to a wide range of N-substituted derivatives. mdpi.comnih.gov

Table 2: Reductive Amination with Various Carbonyl Compounds This table is illustrative and based on established reductive amination protocols.

| Carbonyl Compound | Reducing Agent | Solvent | Product |

|---|---|---|---|

| Benzaldehyde | NaBH(OAc)₃ | Dichloroethane | N-Benzyl derivative |

| Acetone | NaBH₃CN | Methanol | N-Isopropyl derivative |

| Cyclohexanone | NaBH₄ | Ethanol | N-Cyclohexyl derivative |

| p-Methoxybenzaldehyde | NaBH₄ | Methanol | N-(4-Methoxybenzyl) derivative |

Ureas: The nucleophilic amine group readily attacks isocyanates to form urea derivatives. nih.gov This reaction is typically fast and high-yielding, providing a direct method for linking the this compound scaffold to various aryl or alkyl groups. Alternatively, ureas can be synthesized through reactions with carbamoyl chlorides or by using phosgene equivalents in a two-step process. nih.govnih.gov Pyrazole-containing ureas are a significant class of compounds in medicinal chemistry. nih.gov

Carbamates: Carbamates are commonly prepared by reacting the amine with a chloroformate, such as phenyl chloroformate or benzyl chloroformate, in the presence of a base. google.com Other carbamoylating agents include N,N'-disuccinimidyl carbonate, which reacts with an alcohol to generate an activated intermediate that then couples with the amine. google.com These reactions are crucial for installing common amine-protecting groups (e.g., Boc, Cbz) or for creating stable linkages in bioactive molecules.

Table 3: Synthesis of Urea and Carbamate Derivatives This table is illustrative and based on general synthetic methods.

| Reagent | Product Type | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| Phenyl isocyanate | N-Phenyl urea | (Not always required) | Tetrahydrofuran | Room temp. |

| Benzyl chloroformate | N-Benzyl carbamate (Cbz) | Triethylamine | Dichloromethane | 0 °C to room temp. |

| Di-tert-butyl dicarbonate (Boc₂O) | N-tert-Butoxycarbonyl carbamate (Boc) | Triethylamine | Dichloromethane | Room temp. |

| Phosgene (or equivalent) then R'₂NH | N,N'-Disubstituted urea | Tertiary amine | Toluene | 85 °C |

Transformations of the Pyrazole Moiety

The pyrazole ring in this compound is an aromatic heterocycle with distinct reactive sites. As the N1 position is already substituted by the oxolane ring, further reactions can occur at the N2 position or directly on the carbon atoms (C3, C4, and C5) of the pyrazole core.

The remaining NH proton on the pyrazole ring can be deprotonated with a base to generate a pyrazolate anion, which can then be alkylated at the N2 position. orientjchem.org Alternatively, N-alkylation can be achieved under acidic conditions using specific electrophiles like trichloroacetimidates. nih.govsemanticscholar.org The choice of reaction conditions can influence the outcome, but since N1 is blocked, substitution occurs selectively at N2. Such reactions can be used to introduce a variety of alkyl or aryl groups, further functionalizing the molecule. For example, pyrazoles can be alkylated with reagents like 2-chloro-N-phenylacetamide in the presence of a strong base like sodium hydride (NaH) in an anhydrous solvent such as dimethylformamide (DMF). nih.gov

Table 4: Representative N2-Alkylation Reactions of the Pyrazole Ring This table is illustrative and based on general N-alkylation methods for N1-substituted pyrazoles.

| Alkylating Agent | Base | Solvent | Product |

|---|---|---|---|

| Methyl iodide | NaH | DMF | N2-Methyl derivative |

| Benzyl bromide | K₂CO₃ | Acetonitrile | N2-Benzyl derivative |

| 2-Chloro-N-phenylacetamide | NaH | DMF | N2-Acetamide derivative |

| Phenethyl trichloroacetimidate | Camphorsulfonic acid (CSA) | 1,2-Dichloroethane | N2-Phenethyl derivative |

Direct C-H functionalization offers a powerful and atom-economical way to modify the pyrazole ring without the need for pre-functionalized starting materials. google.combeilstein-journals.org Transition-metal catalysis is often employed to achieve high regioselectivity.

C4-Functionalization: The C4 position of the pyrazole ring is often susceptible to electrophilic substitution. For instance, oxidative thiocyanation or selenocyanation can be achieved at the C4 position using reagents like NH₄SCN or KSeCN in the presence of an oxidant like PhICl₂. beilstein-journals.org Sulfonylation can also occur at the C4 position using chlorosulfonic acid. nih.gov

C5-Functionalization: Palladium-catalyzed direct arylation or alkenylation reactions often favor the C5 position, especially when the N1 substituent is sterically bulky. google.com These reactions typically involve coupling the pyrazole with an aryl/vinyl halide or triflate.

C3-Functionalization: Functionalization at the C3 position is less common via direct C-H activation but can be achieved with specific directing group strategies or through lithiation followed by quenching with an electrophile.

These advanced methods allow for the introduction of aryl, vinyl, alkyl, thio, and seleno groups directly onto the pyrazole core, providing access to highly complex and diverse molecular architectures. google.combeilstein-journals.org

Table 5: Potential C-H Functionalization Reactions of the Pyrazole Core This table is illustrative and based on modern synthetic methods for pyrazole functionalization.

| Position | Reaction Type | Reagents | Catalyst | Product |

|---|---|---|---|---|

| C4 | Thiocyanation | NH₄SCN, PhICl₂ | (Metal-free) | 4-Thiocyanato derivative |

| C5 | Arylation | Aryl bromide | Pd(OAc)₂ | 5-Aryl derivative |

| C4 | Sulfonylation | Chlorosulfonic acid | (None) | 4-Sulfonyl chloride derivative |

| C5 | Alkenylation | Vinyl triflate | Pd catalyst | 5-Vinyl derivative |

Modification of the Oxolane Ring System

While direct ring expansion or contraction of a substituted tetrahydrofuran ring is not a commonplace transformation, several methodologies applied to related cyclic ethers could be hypothetically extended to the this compound scaffold.

Ring Expansion:

One potential, albeit synthetically challenging, approach to ring expansion could involve a multi-step sequence. For instance, a photochemical ring expansion of an oxetane precursor to a tetrahydrofuran has been reported, suggesting that related strategies could be explored in the synthesis of analogues with larger ring systems. rsc.orgnih.gov A hypothetical pathway could involve the synthesis of a suitably functionalized oxetane that could then be elaborated to a six-membered tetrahydropyran ring.

Another strategy could involve a Tiffeneau-Demjanov-type rearrangement on a precursor molecule. This would necessitate the presence of an exocyclic leaving group adjacent to the ring, which could be installed through a series of functional group manipulations of the starting material from which the oxolane ring is derived.

Ring Contraction:

Ring contraction of a five-membered oxolane ring to a four-membered oxetane is generally thermodynamically unfavorable due to increased ring strain. However, specific rearrangement reactions under photochemical or acidic conditions have been shown to induce ring contractions in certain carbocyclic and heterocyclic systems. nih.govnih.govchemistrysteps.cometsu.edu For instance, a Favorskii-type rearrangement of a suitably derivatized oxolane precursor bearing an α-halo ketone functionality could potentially lead to a cyclopropanone intermediate that might rearrange to a contracted ring system. chemistrysteps.cometsu.edu It is important to note that such transformations would likely require significant synthetic development and may not be directly applicable to the this compound scaffold without substantial modification.

A summary of potential, though hypothetical, ring modification strategies is presented in Table 1.

| Transformation | Potential Method | Key Precursor Functionality | Expected Product | Applicability to this compound |

| Ring Expansion | Photochemical Rearrangement | Oxetane | Tetrahydropyran Analogue | Indirect; requires synthesis of an oxetane precursor. |

| Ring Expansion | Tiffeneau-Demjanov Rearrangement | Exocyclic Leaving Group | Tetrahydropyran Analogue | Indirect; requires significant precursor modification. |

| Ring Contraction | Favorskii-type Rearrangement | α-Halo Ketone | Oxetane Analogue | Indirect and challenging; requires extensive precursor synthesis. |

Direct functionalization of the oxolane ring in this compound is challenging due to the lack of readily activated C-H bonds. Therefore, functionalization is more realistically achieved by utilizing synthetic precursors to the oxolane ring that already bear the desired functional groups.

For instance, the synthesis of 3-aminotetrahydrofuran derivatives can be achieved through various routes, including gold-catalyzed cyclization of 3-aminopent-4-yn-1-ols, which can yield 2-arylidene-3-aminotetrahydrofurans. researchgate.net This approach allows for the introduction of substituents at the 2-position of the oxolane ring.

Another approach involves the palladium-catalyzed aminooxygenation of alkenes. umich.edu By starting with an appropriate 3-alken-1-ol, it is possible to construct the 3-aminotetrahydrofuran scaffold with concomitant introduction of substituents.

Furthermore, the synthesis of chirally pure cis-3,4-diaminotetrahydrofurans has been reported, which could serve as precursors to analogues of this compound with additional functional groups on the oxolane ring. thieme-connect.de These synthetic strategies provide a toolkit for creating a library of analogues with diverse substitution patterns on the oxolane scaffold, allowing for a systematic exploration of the chemical space around this core.

Derivatization for Analogue Generation

The primary amine and the pyrazole ring of this compound are prime handles for derivatization to generate libraries of analogues for structure-activity relationship studies.

Combinatorial chemistry provides a powerful platform for the rapid generation of a large number of diverse analogues from a common scaffold. nih.govfortunejournals.comijpsr.com The this compound molecule is well-suited for such approaches.

Amine Derivatization:

The primary amine at the 3-position of the oxolane ring is a versatile functional group for library synthesis. It can readily undergo a wide range of reactions, including:

Acylation: Reaction with a diverse set of carboxylic acids, acid chlorides, or anhydrides to form a library of amides.

Sulfonylation: Reaction with various sulfonyl chlorides to generate a library of sulfonamides.

Reductive Amination: Reaction with a library of aldehydes or ketones in the presence of a reducing agent to produce secondary or tertiary amines.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates to yield a library of ureas and thioureas.

These reactions are generally high-yielding and can be performed in parallel, making them amenable to high-throughput synthesis platforms.

Pyrazole Derivatization:

The pyrazole ring also offers opportunities for derivatization, although it is generally less reactive than the primary amine. Potential modifications include:

N-Alkylation/Arylation: The pyrazole nitrogen atoms can be alkylated or arylated under appropriate conditions, although regioselectivity can be an issue. mdpi.com

Electrophilic Substitution: Electrophilic substitution reactions, such as halogenation or nitration, typically occur at the C4 position of the pyrazole ring, provided it is unsubstituted. mdpi.com

A representative library synthesis approach is outlined in Table 2, focusing on derivatization of the primary amine.

| Reaction Type | Reagent Class | Resulting Functional Group | Diversity Input |

| Acylation | Carboxylic Acids / Acid Chlorides | Amide | Varied R-groups on the acyl chain |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Varied aryl or alkyl groups on the sulfonyl moiety |

| Reductive Amination | Aldehydes / Ketones | Secondary / Tertiary Amine | Diverse array of carbonyl compounds |

| Urea Formation | Isocyanates | Urea | Wide range of isocyanate building blocks |

From a purely chemical standpoint, SAR studies involve understanding how modifications to the molecular structure affect its chemical properties and reactivity. By systematically derivatizing this compound, one can probe the influence of various substituents on factors such as:

Acidity/Basicity: The pKa of the primary amine can be modulated by the introduction of electron-withdrawing or electron-donating groups through acylation or sulfonylation. Similarly, the basicity of the pyrazole ring can be altered by substitution.

Lipophilicity: The introduction of hydrophobic or hydrophilic moieties through derivatization will alter the partition coefficient (logP) of the molecule.

Conformational Preferences: The steric bulk of the introduced substituents can influence the preferred conformation of the oxolane ring and the relative orientation of the pyrazole and amino groups.

Hydrogen Bonding Capacity: The introduction of functional groups capable of acting as hydrogen bond donors or acceptors will change the intermolecular interaction profile of the molecule.

For example, a series of amide derivatives could be synthesized, and their physicochemical properties, such as solubility and logP, could be measured and correlated with the nature of the acyl substituent. This would provide a chemical SAR that could inform the design of analogues with specific desired properties.

Chemo- and Regioselectivity in Multi-Functionalized Derivatives

When synthesizing multi-functionalized derivatives of this compound, chemo- and regioselectivity become critical considerations. researchgate.netslideshare.netstudy.comstudy.comdurgapurgovtcollege.ac.in

Chemoselectivity:

The molecule possesses two primary nucleophilic centers: the primary amine and the pyrazole nitrogen. The primary amine is significantly more nucleophilic than the pyrazole nitrogens. Therefore, in reactions with electrophiles such as acyl chlorides or sulfonyl chlorides under standard conditions, the reaction is expected to occur chemoselectively at the primary amine. To achieve derivatization at the pyrazole nitrogen, the primary amine would likely need to be protected.

Regioselectivity:

For reactions involving the pyrazole ring, regioselectivity is a key issue. The pyrazole ring has two nitrogen atoms, and in an unsubstituted pyrazole, these are tautomeric. mdpi.com In this compound, the pyrazole is substituted at the N1 position. Electrophilic substitution on the pyrazole ring, if it were to occur, would be directed to a specific carbon atom, typically C4.

In cases where the pyrazole is synthesized as part of the analogue generation process, the regioselectivity of the pyrazole formation is crucial. For example, the reaction of a 1,3-dicarbonyl compound with a substituted hydrazine can potentially lead to two regioisomeric pyrazoles. The outcome is often dependent on the reaction conditions and the nature of the substituents on both reactants. mdpi.comorientjchem.org Careful control of these factors is necessary to ensure the synthesis of the desired regioisomer.

Spectroscopic and Structural Characterization in Research of 3s,4r 4 Pyrazol 1 Yloxolan 3 Amine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For (3S,4R)-4-Pyrazol-1-yloxolan-3-amine, a suite of NMR experiments would be employed to confirm its constitution and stereochemistry.

Two-dimensional NMR (2D-NMR) experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and determining the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For the oxolane ring, COSY would show correlations between adjacent protons, helping to trace the spin system from H3 to H4 and the protons on C2 and C5.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to assign the ¹³C signals of the oxolane and pyrazole (B372694) rings based on their attached proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be critical in confirming the connection of the pyrazole ring to the oxolane moiety via the oxygen atom by observing a correlation between the oxolane's H4 and the pyrazole's C5 or C3a.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining stereochemistry. For a trans-configured compound like this compound, a NOESY experiment would be expected to show a spatial correlation between the proton at C3 and the proton at C4, confirming their relative orientation on opposite faces of the oxolane ring.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key 2D-NMR Correlations (COSY, HMBC) |

|---|---|---|---|

| Oxolane-C2 | 3.8-4.0 | 68-72 | COSY with H5 |

| Oxolane-C3 | 3.3-3.6 | 50-55 | COSY with H2, H4 |

| Oxolane-C4 | 4.8-5.1 | 78-82 | COSY with H3, H5; HMBC to Pyrazole-C5 |

| Oxolane-C5 | 3.7-3.9 | 67-71 | COSY with H2, H4 |

| Pyrazole-C3' | 7.5-7.7 | 138-142 | HMBC to H4' |

| Pyrazole-C4' | 6.2-6.4 | 105-109 | COSY with H3', H5' |

| Pyrazole-C5' | 7.8-8.0 | 128-132 | HMBC to H4' |

Note: The chemical shifts are estimated based on similar known structures and are presented for illustrative purposes.

The oxolane ring is not planar and exists in a dynamic equilibrium of puckered conformations (envelope or twist). The magnitude of the proton-proton coupling constants (J-values) obtained from a high-resolution 1D ¹H NMR spectrum can provide insight into the dihedral angles between adjacent protons, and by extension, the preferred conformation of the ring. For the (3S,4R) isomer, specific coupling constants between H3-H4, H2-H3, and H4-H5 would be analyzed to infer the most stable puckering of the five-membered ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, would be used to determine the exact mass of the protonated molecule, [M+H]⁺. This measurement, with high precision (typically to four or five decimal places), allows for the unambiguous determination of the elemental formula. The fragmentation pattern observed in the mass spectrum can also provide structural information, for instance, showing the loss of the pyrazole group or the amine function, further corroborating the proposed structure.

Table 2: Expected HRMS Data for this compound

| Ion | Calculated Exact Mass (C₇H₁₁N₃O) | Observed Mass |

|---|

Infrared (IR) and Raman Spectroscopy for Functional Group Identification in Research Contexts

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. In a research setting, these spectra provide a characteristic fingerprint for the compound.

IR Spectroscopy: Key expected absorption bands would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aliphatic and aromatic parts of the molecule (around 2850-3100 cm⁻¹), C=N and C=C stretching from the pyrazole ring (around 1500-1600 cm⁻¹), and a prominent C-O stretching band for the ether linkage (around 1050-1150 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyrazole ring, which are often weak in the IR spectrum.

Circular Dichroism (CD) Spectroscopy for Chiral Purity and Absolute Configuration Determination

As a chiral molecule, this compound is expected to be optically active. Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, would provide a unique spectrum for this specific enantiomer. This spectrum serves as a signature for the compound's absolute configuration and can be used to determine its enantiomeric purity. The experimental CD spectrum could also be compared with a theoretically calculated spectrum (using quantum chemical methods) to independently verify the (3S,4R) absolute configuration.

X-ray Crystallography for Solid-State Structure and Stereochemical Assignment

The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray crystallography. If a suitable single crystal of this compound or a salt thereof can be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. Crucially, it would offer an unambiguous determination of the relative and absolute stereochemistry, confirming the trans relationship between the amine and pyrazyloxy substituents and the (3S,4R) configuration. The crystal structure would also reveal details about the solid-state packing and any intermolecular interactions, such as hydrogen bonding involving the amine group.

An article on the spectroscopic and structural characterization of this compound cannot be generated at this time. A comprehensive search of available scientific literature and databases has revealed no specific research data for this particular chemical compound.

The search for scholarly articles detailing the vibrational circular dichroism (VCD), optical rotatory dispersion (ORD), and integrated spectroscopic analysis for the structural elucidation of this compound did not yield any relevant results. Consequently, the data required to populate the requested sections and subsections, including detailed research findings and data tables, is not available.

Without experimental or theoretical data from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), VCD, or ORD specifically for this compound, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and adherence to the provided outline.

Further research on this specific molecule would be necessary for the generation of a scientifically sound article.

Computational and Theoretical Studies of 3s,4r 4 Pyrazol 1 Yloxolan 3 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of (3S,4R)-4-Pyrazol-1-yloxolan-3-amine. These calculations can determine key electronic properties that govern the molecule's reactivity.

Key Electronic Properties Investigated:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO gap provides insight into the molecule's chemical stability and reactivity. For pyrazole (B372694) derivatives, these calculations help understand their interaction with biological targets.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution within a molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is vital for predicting how the molecule will interact with other molecules, such as receptors or enzymes. For instance, in pyrazole derivatives, MEP analysis can pinpoint sites susceptible to electrophilic or nucleophilic attack. dntb.gov.ua

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule. It can reveal hyperconjugative interactions and delocalization of electron density, which influence the molecule's stability and reactivity.

Table 1: Predicted Electronic Properties of Pyrazole Derivatives from Quantum Chemical Calculations

| Property | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons in a reaction. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons in a reaction. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap suggests higher stability and lower reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms. | Helps identify reactive sites for electrophilic and nucleophilic attack. |

This table is illustrative and based on general findings for pyrazole derivatives. Specific values for this compound would require dedicated computational studies.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics

The three-dimensional structure of this compound is not static; it can adopt various conformations. Understanding these conformations and their relative energies is crucial for predicting its biological activity.

Molecular Mechanics (MM): MM methods use classical physics to model the potential energy of a molecule as a function of its geometry. These methods are computationally efficient and suitable for exploring the conformational space of a molecule to identify low-energy conformers. For amines, force fields like MM4 have been developed to account for specific effects like negative hyperconjugation from the nitrogen lone pair. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic view of conformational changes. nih.gov By simulating the molecule in a solvent (e.g., water), MD can reveal the most stable conformations in a biologically relevant environment and how the molecule's shape fluctuates. nih.gov

Table 2: Key Parameters from Conformational Analysis

| Parameter | Description | Relevance to this compound |

| Dihedral Angles | The angles between four connected atoms, defining the molecule's shape. | Key determinants of the overall 3D structure and steric hindrance. |

| Potential Energy Surface | A plot of the molecule's energy as a function of its geometry. | Helps identify the most stable (lowest energy) conformations. |

| Rotational Barriers | The energy required to rotate around a specific chemical bond. | Determines the flexibility of the molecule and the ease of interconversion between conformers. |

This table represents typical outputs of conformational analysis. The specific values for the subject compound are not publicly available.

Predictive Modeling of Stereoselectivity in Synthesis Routes

The synthesis of this compound involves the creation of two chiral centers, making stereoselectivity a critical aspect. Computational methods can be employed to predict and understand the stereochemical outcome of synthetic reactions.

DFT calculations can be used to model the transition states of the key bond-forming steps in the synthesis. rsc.org By comparing the activation energies of the different transition states leading to various stereoisomers, it is possible to predict which isomer will be preferentially formed. rsc.org This information is invaluable for designing synthetic routes that yield the desired (3S,4R) stereochemistry with high purity. For example, in 1,3-dipolar cycloaddition reactions used to form pyrazole rings, DFT can elucidate the regioselectivity and stereoselectivity of the process. rsc.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (in silico models)

Molecular docking and dynamics simulations are powerful in silico tools to predict how this compound might interact with a biological target, such as a protein or enzyme. nih.govgrafiati.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net Docking algorithms score different binding poses based on factors like shape complementarity and intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions). researchgate.net This helps to identify potential biological targets and understand the key interactions that stabilize the ligand-receptor complex. nih.gov

Molecular Dynamics (MD) Simulations of Ligand-Protein Complexes: Following docking, MD simulations can be used to assess the stability of the predicted binding pose over time. grafiati.com These simulations provide a more realistic model of the dynamic interactions between the ligand and the protein in a solvated environment, helping to refine the binding mode and estimate the binding affinity. researchgate.net

Table 3: Illustrative Output from Molecular Docking and MD Simulations

| Parameter | Description | Significance for Ligand-Target Interaction |

| Binding Affinity (kcal/mol) | The predicted strength of the interaction between the ligand and the target. | A lower value generally indicates a stronger, more favorable interaction. |

| Hydrogen Bonds | The number and location of hydrogen bonds formed between the ligand and the protein. | Crucial for specificity and stabilizing the binding pose. |

| Hydrophobic Interactions | Non-polar interactions between the ligand and the protein. | Important for burying the ligand in the binding pocket and for overall binding affinity. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the ligand and protein over time in an MD simulation. | A stable RMSD suggests a stable binding complex. |

This table is a generalized representation of data obtained from such studies. Specific data for this compound is not available.

Density Functional Theory (DFT) Studies of Reaction Mechanisms Involving the Compound

DFT is a valuable tool for investigating the mechanisms of chemical reactions involving this compound. researchgate.netresearchgate.net By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out. mdpi.com This can provide insights into:

Reaction Kinetics: By calculating activation energies, DFT can help predict the rate of a reaction. researchgate.net

Role of Catalysts: The effect of a catalyst on the reaction mechanism can be modeled to understand how it lowers the activation energy.

For instance, DFT studies on pyrazole derivatives have been used to elucidate the mechanisms of their formation and subsequent reactions, such as N-alkylation. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling of Analogs (theoretical parameters)

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.comwikipedia.org In the context of this compound, QSAR models can be developed for a series of its analogs to predict their activity based on various theoretical parameters known as molecular descriptors. researcher.lifenih.gov

Theoretical Parameters Used in QSAR Models:

Topological Descriptors: These describe the connectivity of atoms in a molecule.

Geometrical Descriptors: These relate to the 3D shape of the molecule.

Electronic Descriptors: These include properties like partial charges, dipole moment, and HOMO/LUMO energies. nih.gov

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is important for its absorption and distribution.

A QSAR model takes the form of a mathematical equation: Activity = f(descriptor1, descriptor2, ...)

By developing a robust QSAR model, the activity of new, unsynthesized analogs can be predicted, guiding the selection of the most promising candidates for synthesis and testing. jocpr.comresearcher.life

Computational Design of Novel Derivatives Based on this compound Scaffold

The insights gained from the computational studies described above can be integrated into the rational design of novel derivatives of this compound with potentially improved properties. rsc.orgnih.govresearchgate.net

Scaffold Hopping and Bioisosteric Replacement: Computational tools can suggest replacing parts of the molecule with other chemical groups (bioisosteres) that are predicted to have similar properties but may improve factors like potency or metabolic stability.

Structure-Based Design: Using the 3D structure of a ligand-target complex from docking or crystallography, new derivatives can be designed to make additional favorable interactions with the target, thereby increasing binding affinity. mdpi.com

De Novo Design: Algorithms can be used to design entirely new molecules that fit a specific binding site, using the this compound scaffold as a starting point. nih.gov

These computational design strategies can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success. rsc.org

Mechanistic and Target Engagement Studies at the Molecular Level for 3s,4r 4 Pyrazol 1 Yloxolan 3 Amine Scaffolds

Investigation of Enzymatic Recognition and Processing of Nucleoside Analogs Derived from the Scaffold

Currently, there are no specific in vitro enzymatic assays reported in the scientific literature for nucleoside analogs derived from the (3S,4R)-4-Pyrazol-1-yloxolan-3-amine scaffold. In principle, were such analogs to be synthesized, their recognition and processing by relevant enzymes (e.g., kinases, polymerases, or hydrolases) would be investigated through a series of established in vitro enzymatic assays.

For instance, if designed as kinase inhibitors, the enzymatic assays would typically involve incubating the compound with the purified target kinase and a suitable substrate in the presence of ATP. The inhibitory activity would then be quantified by measuring the reduction in substrate phosphorylation. Similarly, for analogs designed as substrates for polymerases, in vitro assays would monitor their incorporation into a growing nucleic acid chain.

Molecular Basis of Interaction with Biological Macromolecules

The molecular basis of interaction for compounds derived from the this compound scaffold with biological macromolecules such as proteins and nucleic acids has not been experimentally determined. However, computational methods like molecular docking are frequently employed to predict these interactions.

Molecular docking studies on various pyrazole (B372694) derivatives have shown that the pyrazole ring can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, with the amino acid residues in the active site of a protein. For example, docking studies of pyrazole derivatives with protein kinases have revealed potential hydrogen bond interactions with key residues in the ATP-binding pocket. The specific interaction profile would be highly dependent on the nature and substitution pattern of the pyrazole derivative and the topology of the target protein's binding site.

Biophysical Characterization of Binding Events

There is no publicly available biophysical data, such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR), to characterize the binding events of this compound or its derivatives.

In a typical research workflow, ITC would be used to directly measure the thermodynamic parameters of binding, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS), upon the interaction of the compound with its target macromolecule. SPR, on the other hand, would provide real-time kinetic data, allowing for the determination of association (kon) and dissociation (koff) rate constants, which together define the binding affinity.

Structural Biology Approaches to Elucidate Binding Modes

No co-crystallography or cryo-electron microscopy (cryo-EM) structures have been published that feature a derivative of the this compound scaffold in complex with a biological macromolecule.

Structural biology techniques are pivotal for visualizing the precise binding mode of a ligand within its target. A co-crystal structure would reveal the exact orientation of the compound in the binding site and the specific atomic interactions, such as hydrogen bonds and van der Waals contacts, that stabilize the complex. This information is invaluable for structure-based drug design and for understanding the molecular basis of selectivity.

Elucidation of Molecular Mechanisms of Action for Derived Compounds

The in vitro molecular mechanisms of action for any compounds derived from the this compound scaffold have not been elucidated in published studies. Research into the broader class of pyrazole derivatives has shown a wide range of biological activities, and their mechanisms are target-dependent. For instance, some pyrazole-containing compounds have been shown to inhibit specific enzymes or modulate signaling pathways in vitro. researchgate.net The elucidation of such mechanisms typically involves a combination of biochemical and cell-based assays to identify the molecular target and the downstream consequences of its modulation.

Role of Stereochemistry in Molecular Recognition and Binding Affinities

The specific role of the (3S,4R) stereochemistry in the molecular recognition and binding affinities of 4-Pyrazol-1-yloxolan-3-amine has not been experimentally investigated. It is a well-established principle in medicinal chemistry that stereochemistry plays a critical role in the interaction of a small molecule with a chiral biological target, such as a protein or a nucleic acid.

The distinct three-dimensional arrangement of the pyrazole and amine substituents on the oxolane ring, as defined by the (3S,4R) configuration, will dictate the possible conformations the molecule can adopt and how it can be accommodated within a binding site. It is highly probable that other stereoisomers of this compound would exhibit different binding affinities and biological activities due to altered steric and electronic interactions with the target.

Ligand Efficiency and Pharmacophore Modeling for Pyrazol-1-yloxolan-3-amine Derivatives

There is no specific data on ligand efficiency or dedicated pharmacophore models for derivatives of this compound. However, pharmacophore modeling has been applied to other classes of pyrazole derivatives to identify the key chemical features responsible for their biological activity.

A pharmacophore model for a series of pyrazole-based inhibitors typically consists of a specific spatial arrangement of features such as hydrogen bond donors and acceptors, hydrophobic groups, and aromatic rings. For instance, a pharmacophore model for pyrazole-based phosphodiesterase 4 (PDE4) inhibitors highlighted the importance of a hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups for potent inhibitory activity. nih.gov Such models are instrumental in virtual screening campaigns to identify novel active compounds and in guiding the optimization of lead compounds.

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can assign proton environments and carbon frameworks. NOESY experiments are crucial for confirming spatial proximity of pyrazole and oxolane substituents .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₇H₁₁N₃O) and detects isotopic patterns .

- X-ray crystallography : Provides definitive stereochemical assignment if single crystals are obtainable .

How can density functional theory (DFT) calculations enhance the understanding of this compound’s reactivity in nucleophilic substitutions?

Advanced Research Question

DFT simulations (e.g., B3LYP/6-31G*) can:

- Predict transition-state geometries for reactions at the oxolane oxygen or pyrazole nitrogen.

- Calculate activation energies to compare reactivity of (3S,4R) vs. other stereoisomers .

- Map electrostatic potential surfaces to identify nucleophilic attack sites. Pairing these results with experimental kinetic data (e.g., rate constants in polar aprotic solvents) strengthens mechanistic insights .

What experimental strategies are recommended for assessing the environmental fate of this compound in aquatic systems?

Advanced Research Question

- Hydrolysis studies : Conduct pH-dependent stability tests (e.g., pH 3–9) at 25–50°C, monitoring degradation via HPLC .

- Photolysis assays : Expose the compound to UV-Vis light (λ = 290–800 nm) and quantify photoproducts using LC-QTOF-MS .

- Ecotoxicity screening : Use Daphnia magna or algal models to determine EC₅₀ values, ensuring alignment with OECD guidelines for environmental risk assessment .

How can researchers design structure-activity relationship (SAR) studies to optimize the bioactivity of this compound derivatives?

Advanced Research Question

- Core modifications : Synthesize analogs with substituents at pyrazole C3/C5 or oxolane C4. For example, introduce halogens or methoxy groups to modulate lipophilicity .

- Stereochemical variations : Compare (3S,4R) with (3R,4S) and cis/trans isomers in enzyme inhibition assays (e.g., kinase panels) .

- Data integration : Use multivariate analysis (e.g., PCA) to correlate physicochemical properties (ClogP, PSA) with bioactivity trends .

What are the best practices for ensuring reproducibility in the synthesis and characterization of this compound?

Basic Research Question

- Detailed reaction logs : Document exact equivalents, solvent grades, and temperature gradients. For example, specify if AcOH is glacial or technical grade .

- Batch-to-batch consistency : Use quantitative NMR (qNMR) with an internal standard (e.g., 1,3,5-trimethoxybenzene) to verify purity ≥95% .

- Open-data sharing : Deposit spectral data (NMR, HRMS) in public repositories like PubChem or Zenodo for cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.